molecular formula C3H8ClF2N B3025455 1,3-Difluoropropan-2-amine Hydrochloride CAS No. 760-25-8

1,3-Difluoropropan-2-amine Hydrochloride

Cat. No.: B3025455
CAS No.: 760-25-8
M. Wt: 131.55 g/mol
InChI Key: YNXXSCOUIRMNHT-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-amine Hydrochloride is a chemical compound with the molecular formula C3H8ClF2N and a molecular weight of 131.55 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms attached to a propane backbone, along with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoropropan-2-amine Hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-amine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-Difluoropropan-2-amine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoropropan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The fluorine atoms can also participate in unique interactions due to their high electronegativity, affecting the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoropropane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,2-Difluoroethylamine: Contains a similar amine group but with a different fluorine substitution pattern.

    1,3-Dichloropropan-2-amine Hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1,3-Difluoropropan-2-amine Hydrochloride is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the amine group allows for versatile chemical modifications .

Biological Activity

1,3-Difluoropropan-2-amine Hydrochloride (CAS No. 760-25-8) is a fluorinated amine compound characterized by a propan-2-amine backbone with two fluorine atoms located at the 1 and 3 positions. This unique molecular structure imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

This compound exhibits significant reactivity due to the presence of fluorine atoms, which enhance the nucleophilicity of the nitrogen atom in nucleophilic substitution reactions. The compound's molecular formula is C₃H₈ClF₂N, and it is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can form strong bonds with biomolecules, influencing their structure and function. This compound may modulate the activity of enzymes and receptors, leading to various biological effects.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget OrganismIC50 (µM)Mechanism of ActionObservations
Trypanosoma brucei12Inhibition of GSK3Modest activity against bloodstream forms
Mammalian Cells>200Selectivity over MRC-5 cellsHigh selectivity observed
Enzymatic ActivityVariesInteraction with kinasesPotential for therapeutic applications

Case Studies

In a notable case study involving the development of compounds for treating Human African Trypanosomiasis (HAT), this compound was identified as a starting point for synthesizing more potent inhibitors. The compound demonstrated modest activity against Trypanosoma brucei with an IC50 value of 12 µM in enzymatic assays. However, its cellular potency was significantly higher (EC50 = 260 nM), indicating that its mechanism may involve alternative molecular targets beyond GSK3 inhibition .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies reveal how the compound behaves in vivo and its potential therapeutic window. For instance, it was observed that the compound could penetrate the blood-brain barrier effectively, which is essential for treating central nervous system infections caused by trypanosomes .

Table 2: Pharmacokinetic Data

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
NMRI MicePO10330.55700
NMRI MiceIP108300.2566,000
HRN MiceIP1038000.51,000,000

Properties

IUPAC Name

1,3-difluoropropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c4-1-3(6)2-5;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXXSCOUIRMNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630770
Record name 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-25-8
Record name 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoropropan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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